N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Catalog No.
S2912471
CAS No.
895108-51-7
M.F
C20H16F2N6O3S
M. Wt
458.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-tri...

CAS Number

895108-51-7

Product Name

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

IUPAC Name

N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide

Molecular Formula

C20H16F2N6O3S

Molecular Weight

458.44

InChI

InChI=1S/C20H16F2N6O3S/c1-10-17(25-27-28(10)16-8-12(21)4-5-15(16)22)18-23-20(32-26-18)24-19(29)11-6-13(30-2)9-14(7-11)31-3/h4-9H,1-3H3,(H,23,24,26,29)

InChI Key

UTUGEGJIYAHRHJ-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC

solubility

not available

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structural features. Its molecular formula is C20H16F2N6O3SC_{20}H_{16}F_{2}N_{6}O_{3}S and it has a molecular weight of 458.44 g/mol. The compound contains multiple functional groups, including a thiadiazole ring and a triazole moiety, which contribute to its potential biological activities.

There is no scientific literature available on the mechanism of action for this specific compound.

Safety information on this compound is not available in scientific databases. Due to the presence of aromatic rings and amide functionality, it is advisable to handle this compound with care using standard laboratory practices for unknown chemicals.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities, such as antimicrobial or herbicidal effects.
  • Computational modeling to predict its interaction with other molecules and potential biological targets.

The reactivity of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide can be attributed to its functional groups. The triazole and thiadiazole rings can participate in various nucleophilic substitution reactions and cycloadditions. For example:

  • Nucleophilic Substitution: The amide group can undergo hydrolysis under acidic or basic conditions.
  • Cycloaddition Reactions: The presence of the triazole ring allows for potential click chemistry applications, particularly with alkynes or other azides.

These reactions are significant for developing derivatives with altered biological properties.

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exhibits various biological activities. Compounds containing triazole and thiadiazole motifs are often studied for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways related to cancer cell proliferation and could also exhibit anti-inflammatory effects .

The synthesis of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (click chemistry).
  • Synthesis of the Thiadiazole: This is often done via cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Coupling Reaction: The final step involves coupling the thiadiazole with the dimethoxybenzamide using standard coupling agents such as EDC or DCC.

These methods allow for the efficient production of the compound with high purity.

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: As a possible agrochemical with fungicidal properties.

Research into its specific applications is ongoing.

Interaction studies are crucial for understanding the pharmacodynamics of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide. Initial findings suggest that it may interact with various biological targets:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in cancer cell metabolism.
  • Receptor Binding: Studies may reveal binding affinities to specific receptors that mediate cellular responses.

These interactions need further exploration through in vitro and in vivo studies to establish therapeutic efficacy.

Several compounds share structural similarities with N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-fluorophenyl)-5-methyltriazoleContains a triazole ringKnown for antifungal activity
4-amino-thiadiazoleThiadiazole coreExhibits antibacterial properties
3-(difluoromethyl)-triazole derivativesTriazole with difluoromethyl groupPotential anti-cancer activity

The uniqueness of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide lies in its combination of both thiadiazole and triazole functionalities along with the difluorophenyl substituent which may enhance its biological activity compared to other similar compounds .

XLogP3

3.6

Dates

Last modified: 08-17-2023

Explore Compound Types